4-Hydroxy-3-phenylbutanoic acid chemical properties
4-Hydroxy-3-phenylbutanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-3-phenylbutanoic Acid
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Hydroxy-3-phenylbutanoic acid (CAS No: 27885-87-6). The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of this molecule, moving from its fundamental structure to its reactivity and therapeutic potential. Emphasis is placed on the rationale behind experimental methodologies and the integration of spectroscopic data for structural validation. While experimental data for certain physical properties are not widely published, this guide synthesizes available information and predictive data to offer a robust scientific profile.
Molecular Identity and Structural Elucidation
Nomenclature and Chemical Identifiers
4-Hydroxy-3-phenylbutanoic acid is systematically identified by its IUPAC name, which precisely describes its molecular architecture: a butanoic acid backbone substituted with a phenyl group at the third carbon and a hydroxyl group at the fourth carbon.[1] This structure is unambiguously registered under CAS Number 27885-87-6.[1][2]
Core Structural Features
The molecule's functionality is dictated by three key components: a carboxylic acid (-COOH), a primary alcohol (-CH₂OH), and an aromatic phenyl ring. Its molecular formula is C₁₀H₁₂O₃, corresponding to a molecular weight of approximately 180.20 g/mol .[1][2]
A critical feature is the chiral center at the C3 position, the carbon atom to which the phenyl group is attached. This chirality means the molecule exists as two non-superimposable mirror images, the (R) and (S) enantiomers. This stereochemistry is a crucial consideration in drug development, as different enantiomers can exhibit distinct biological activities and metabolic fates.
Physicochemical and Spectroscopic Profile
Physical Properties
Experimental data for the physical properties of 4-Hydroxy-3-phenylbutanoic acid are not extensively reported in publicly available literature. The isomeric compound, 3-Hydroxy-4-phenylbutanoic acid, has a reported melting point of 91 °C, which may serve as a rough estimate. A summary of its known and computed properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | PubChem[2] |
| Molecular Weight | 180.20 g/mol | PubChem[2] |
| IUPAC Name | 4-hydroxy-3-phenylbutanoic acid | PubChem[2] |
| CAS Number | 27885-87-6 | Smolecule[1] |
| Melting Point | Data not available | ChemSynthesis[3] |
| Boiling Point | Data not available | ChemSynthesis[3] |
| Canonical SMILES | C1=CC=C(C=C1)C(CC(=O)O)CO | PubChem[2] |
| InChI Key | SNIJITOETJVRFY-UHFFFAOYSA-N | PubChem[2] |
Spectroscopic Characterization: A Validating System
The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment:
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Aromatic Protons (C₆H₅-): A multiplet typically in the range of δ 7.2-7.4 ppm, integrating to 5 protons.
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Methine Proton (-CH(Ph)-): A multiplet coupled to the adjacent methylene protons, expected around δ 3.0-3.5 ppm.
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Methylene Protons (-CH₂-COOH): Diastereotopic protons adjacent to the chiral center, likely appearing as a multiplet around δ 2.5-2.8 ppm.
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Hydroxymethyl Protons (-CH₂OH): Protons of the primary alcohol, expected as a multiplet around δ 3.6-3.9 ppm.
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Carboxylic Acid Proton (-COOH): A broad singlet at a downfield shift, typically > δ 10 ppm.
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Alcohol Proton (-OH): A broad singlet whose position is concentration and solvent-dependent.
The ¹³C NMR spectrum will complement the ¹H NMR data, with expected chemical shifts for the 10 carbon atoms:
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Carboxyl Carbon (-COOH): δ > 170 ppm.
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Aromatic Carbons (C₆H₅-): Multiple signals between δ 125-145 ppm.
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Hydroxymethyl Carbon (-CH₂OH): δ ~60-65 ppm.
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Methine Carbon (-CH(Ph)-): δ ~45-50 ppm.
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Methylene Carbon (-CH₂-COOH): δ ~40-45 ppm.
IR spectroscopy is invaluable for identifying the key functional groups:
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O-H Stretch (Alcohol): A broad absorption band around 3200-3500 cm⁻¹.
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O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, often overlapping with C-H stretches.
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C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Electron ionization mass spectrometry would likely show a molecular ion peak [M]⁺ at m/z = 180. Key fragmentation patterns would include the loss of water (-18) from the alcohol, the loss of the carboxyl group (-45), and cleavage at the benzylic position.
Chemical Synthesis and Reactivity
Synthesis Methodologies
The synthesis of 4-Hydroxy-3-phenylbutanoic acid can be approached through several strategic routes, each with distinct advantages concerning yield, stereoselectivity, and scalability.
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Chemical Synthesis: Traditional organic synthesis methods may include Friedel-Crafts type reactions or multi-step pathways involving Grignard reagents reacting with appropriate precursors.[1] For instance, a Friedel-Crafts alkylation could be a viable approach, though it may require careful control of reaction conditions to achieve the desired regioselectivity.[1]
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Chemo-Enzymatic Synthesis: This modern approach leverages the high stereoselectivity of enzymes. Lipase-catalyzed reactions, for example, can be employed for the kinetic resolution of racemic mixtures or for the enantioselective synthesis from prochiral substrates, which is critical for pharmaceutical applications.[1]
Below is a generalized workflow for the synthesis and purification of the target compound.
Caption: Generalized workflow for synthesis and purification.
Key Chemical Reactions
The molecule's bifunctional nature (containing both a carboxylic acid and an alcohol) allows for a range of chemical transformations.
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Esterification: The carboxylic acid moiety readily undergoes Fischer esterification when refluxed with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) to form the corresponding ester.[1] This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing water as it forms.[4][5]
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Oxidation: The primary alcohol group can be oxidized to an aldehyde or further to a carboxylic acid, depending on the choice of oxidizing agent. This reaction can be used to synthesize dicarboxylic acid derivatives.
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Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄. This would result in the formation of a diol.
Biological Activity and Drug Development Context
While 4-Hydroxy-3-phenylbutanoic acid itself is not a widely studied therapeutic agent, its structural similarity to 4-phenylbutyric acid (4-PBA) provides a strong basis for predicting its biological activities and mechanism of action. 4-PBA is an FDA-approved drug used for urea cycle disorders and is investigated for a range of other conditions due to its activity as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.
Potential Biological Activities
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Anti-inflammatory Effects: The phenylalkanoic acid scaffold is associated with anti-inflammatory properties.[1]
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Antioxidant Properties: The presence of a phenyl group can contribute to antioxidant activity by scavenging free radicals, potentially mitigating oxidative stress.[1]
-
Neuroprotective Potential: Derivatives of this compound are suggested to have neuroprotective properties, making them interesting candidates for research into neurodegenerative diseases.[1]
Postulated Mechanism of Action: ER Stress Reduction
A plausible mechanism of action, extrapolated from studies on 4-PBA, involves the mitigation of endoplasmic reticulum (ER) stress. ER stress occurs when misfolded proteins accumulate, triggering the Unfolded Protein Response (UPR). Chronic UPR activation can lead to apoptosis (cell death) and is implicated in various diseases. As a chemical chaperone, 4-Hydroxy-3-phenylbutanoic acid may help stabilize protein folding, reduce the load of misfolded proteins, and thereby alleviate ER stress.
Caption: Postulated mechanism of action via ER stress reduction.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, where the outcome of each major step is verified before proceeding, ensuring the integrity of the final product and data.
Protocol: Synthesis and Purification via Fischer Esterification
This protocol describes the synthesis of Methyl 4-hydroxy-3-phenylbutanoate as an example of a key chemical reaction.
Objective: To synthesize and purify the methyl ester of 4-Hydroxy-3-phenylbutanoic acid.
Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Hydroxy-3-phenylbutanoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-30 eq), which serves as both reactant and solvent. This excess drives the equilibrium towards the product.
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Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 mol%) to the solution. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
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Reflux: Heat the reaction mixture to reflux (approx. 65 °C for methanol) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Validation Point 1: A new spot with a higher Rf value (less polar) corresponding to the ester should appear, and the starting material spot should diminish.
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Quenching and Extraction: After cooling, neutralize the excess acid by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution. Extract the aqueous mixture with a water-immiscible organic solvent (e.g., ethyl acetate) three times. The ester will partition into the organic layer.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude oil via column chromatography on silica gel. Validation Point 2: A single, pure fraction should be collected and confirmed by TLC.
-
Final Characterization: Obtain ¹H NMR, ¹³C NMR, and IR spectra of the purified product to confirm its structure and purity, comparing the data to expected values.
Protocol: A Self-Validating Workflow for Structural Characterization
Objective: To confirm the identity and purity of a synthesized batch of 4-Hydroxy-3-phenylbutanoic acid.
Caption: Self-validating workflow for spectroscopic characterization.
Methodology:
-
Infrared (IR) Spectroscopy: First, an IR spectrum is acquired. This is a rapid technique to confirm the presence of the core functional groups (hydroxyl and carboxylic acid). Self-Validation: If the characteristic broad O-H and sharp C=O stretches are absent, the sample is incorrect, and further analysis is halted.
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Proton NMR (¹H NMR) Spectroscopy: Next, a high-resolution ¹H NMR spectrum is obtained. This provides detailed information on the connectivity of the carbon skeleton. Self-Validation: The integration of the aromatic region must correspond to 5 protons, and the chemical shifts and splitting patterns must be consistent with the proposed structure. The presence of significant impurity peaks would trigger re-purification.
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Mass Spectrometry (MS): A mass spectrum is then acquired to determine the molecular weight. Self-Validation: The molecular ion peak must match the calculated molecular weight (180.20). If it does not, it indicates an incorrect product or an unexpected adduct.
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Data Integration: Finally, all data are integrated. The functional groups from IR, the proton framework from NMR, and the molecular weight from MS must all corroborate the structure of 4-Hydroxy-3-phenylbutanoic acid. This multi-technique approach provides a highly reliable and self-validating confirmation of the compound's identity and purity.
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